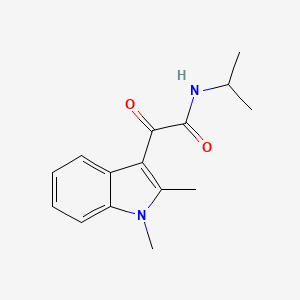

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide

Description

2-(1,2-Dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of two methyl groups at positions 1 and 2 of the indole ring, an isopropyl group attached to the nitrogen atom, and an oxoacetamide functional group.

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-2-oxo-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-9(2)16-15(19)14(18)13-10(3)17(4)12-8-6-5-7-11(12)13/h5-9H,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOHATIBUZRRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Methylation: The indole core is then methylated at positions 1 and 2 using methyl iodide in the presence of a base such as potassium carbonate.

Acylation: The methylated indole is acylated with isopropyl chloroformate to introduce the isopropyl group.

Amidation: Finally, the compound undergoes amidation with oxalyl chloride and ammonia to form the oxoacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the oxoacetamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1,2-Dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study indole-related biological pathways.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

1,2-Dimethyl-1H-indole: Lacks the oxoacetamide and isopropyl groups, making it less complex.

N-Isopropyl-2-oxoacetamide: Lacks the indole core, resulting in different chemical properties.

2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine: Similar indole core but with an ethylamine group instead of oxoacetamide.

Uniqueness

2-(1,2-Dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole core and the oxoacetamide group allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide is a synthetic organic compound belonging to the indole family. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The indole structure is known for its diverse biological properties, making derivatives like this compound of significant interest for therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.28 g/mol. The compound features an indole ring substituted with two methyl groups and an acetamide functional group linked to an isopropyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| Density | 1.16 g/cm³ |

| Boiling Point | 400.5 °C |

| Flash Point | 196 °C |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indole Core : Using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

- Methylation : Methylation at positions 1 and 2 using methyl iodide in the presence of a base.

- Acylation : Acylation with isopropyl chloroformate to introduce the isopropyl group.

- Amidation : Final amidation with oxalyl chloride and ammonia to form the oxoacetamide group.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer pathways. Preliminary studies suggest that it may inhibit certain enzymes that play a role in tumor proliferation and inflammatory responses.

Anticancer Activity

Research indicates that compounds within the indole family exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, including:

- MCF7 (breast cancer) : IC50 values indicating effective cytotoxicity.

- A549 (lung cancer) : Compounds have been noted for their ability to inhibit cell growth significantly.

A comparative analysis of similar indole derivatives highlights that modifications in the structure can lead to enhanced activity against specific cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole Derivative A | MCF7 | 3.79 |

| Indole Derivative B | A549 | 26 |

| Indole Derivative C | HepG2 | 0.71 |

Case Studies

Several studies have investigated the biological activity of similar indole derivatives:

- Study on Antitumor Activity :

-

Inflammatory Response Modulation :

- Another study focused on the anti-inflammatory properties of indole derivatives, revealing that some compounds could effectively reduce markers of inflammation in vitro.

- The exact mechanisms remain under investigation but are believed to involve modulation of key signaling pathways related to inflammatory processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with indole precursors. Key steps include alkylation of the indole nitrogen, followed by coupling with an isopropylamine derivative via carbodiimide-mediated amidation (e.g., EDC or DCC). Reaction conditions such as temperature (0–25°C) and reaction time (12–24 hrs) must be tightly controlled to minimize side products like over-alkylated derivatives. Solvent choice (e.g., DCM or THF) and stoichiometric ratios (1:1.2 for indole:acylating agent) are critical for yield optimization. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the indole ring and acetamide moiety. For example, the methyl groups at positions 1 and 2 of the indole ring appear as singlets in ¹H NMR (δ ~3.8–4.1 ppm). Infrared (IR) spectroscopy verifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight with an error margin <5 ppm. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural proof .

Q. What in vitro assays are recommended to assess the compound’s cytotoxicity and mechanism of action?

- Methodological Answer : Use standardized cytotoxicity assays like MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7). For mechanism studies, measure apoptosis via Annexin V/PI flow cytometry or caspase-3/7 activation assays. Combine with Western blotting to evaluate key pathways (e.g., Bcl-2/Bax ratios for apoptosis). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from differences in bioavailability or metabolic stability. Conduct pharmacokinetic (PK) studies in rodent models to measure plasma half-life, Cmax, and tissue distribution. Use liver microsomal assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Adjust dosing regimens (e.g., sustained-release formulations) or modify the structure to block metabolic degradation. Validate efficacy in orthotopic or patient-derived xenograft (PDX) models to bridge in vitro-in vivo gaps .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target enzymes?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina, Schrödinger Glide) to screen against putative targets (e.g., kinases or GPCRs). Validate docking poses with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Cross-reference with experimental data (e.g., SPR or ITC binding assays) to refine computational models .

Q. How can the metabolic stability of this compound be evaluated to inform further drug development?

- Methodological Answer : Perform Phase I metabolism studies using human liver microsomes (HLM) or hepatocytes. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Identify metabolites using high-resolution tandem MS (e.g., Q-TOF). Assess CYP450 isoform involvement with chemical inhibitors (e.g., ketoconazole for CYP3A4). Calculate intrinsic clearance (CLint) and extrapolate to hepatic clearance. Structural modifications (e.g., fluorination of labile sites) can enhance stability .

Q. What experimental designs are effective for elucidating the compound’s mechanism of action when initial data is inconclusive?

- Methodological Answer : Implement multi-omics approaches: Transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) to map protein interaction networks. Use CRISPR-Cas9 knockout models to validate target engagement. Combine with phenotypic screening (e.g., high-content imaging for morphological changes). Bayesian network analysis integrates disparate datasets to generate testable hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.